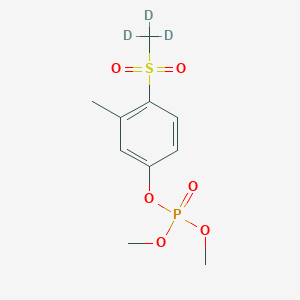

Fenthion-oxon-sulfone D3 (S-methyl D3)

CAS No.:

Cat. No.: VC16194891

Molecular Formula: C10H15O6PS

Molecular Weight: 297.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15O6PS |

|---|---|

| Molecular Weight | 297.28 g/mol |

| IUPAC Name | dimethyl [3-methyl-4-(trideuteriomethylsulfonyl)phenyl] phosphate |

| Standard InChI | InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3/i4D3 |

| Standard InChI Key | VUTHWSUXEOILTN-GKOSEXJESA-N |

| Isomeric SMILES | [2H]C([2H])([2H])S(=O)(=O)C1=C(C=C(C=C1)OP(=O)(OC)OC)C |

| Canonical SMILES | CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Fenthion-oxon-sulfone D3 (S-methyl D3) is systematically named dimethyl 3-methyl-4-(methyl-d3-sulfonyl)phenyl phosphate. Its structure features a phosphate ester core linked to a methylsulfonyl-substituted phenyl group, with deuterium atoms replacing protons in the S-methyl moiety . The incorporation of deuterium alters the compound’s physical and chemical behavior, including its vibrational modes and metabolic stability, without significantly affecting its steric bulk.

Table 1: Key Physicochemical Properties

The compound’s deuterated S-methyl group reduces metabolic degradation rates compared to non-deuterated fenthion derivatives, a property leveraged in tracer studies. Its fluorescence and UV absorption profiles remain consistent with non-deuterated analogs, facilitating integration into existing analytical protocols .

Spectroscopic and Chromatographic Behavior

In gas chromatography-mass spectrometry (GC-MS), fenthion-oxon-sulfone D3 exhibits a base peak shift of 1 m/z unit compared to its non-deuterated counterpart, attributed to the isotopic effect on fragmentation patterns . Ultra-high-performance liquid chromatography (UHPLC) methods coupled with tandem mass spectrometry (MS/MS) resolve this compound from structurally similar metabolites, such as fenthion sulfoxide and fenthion oxon, using mobile phases of water and methanol with 0.1% formic acid .

Synthesis and Production

Deuterium Incorporation Strategies

The synthesis of fenthion-oxon-sulfone D3 typically involves two approaches:

-

Deuterium Exchange: Direct substitution of hydrogen with deuterium in the S-methyl group using deuterated reagents like under basic conditions.

-

Oxidation of Deuterated Precursors: Fenthion sulfoxide D3 is oxidized to the sulfone derivative using peroxides or ozone, preserving the deuterium label .

These methods yield products with ≥98.0% isotopic purity, as verified by HPLC and nuclear magnetic resonance (NMR) spectroscopy . Challenges include minimizing protium back-exchange during purification, necessitating anhydrous conditions and deuterated solvents.

Applications in Analytical and Environmental Chemistry

Internal Standard for Residue Analysis

Fenthion-oxon-sulfone D3 is widely employed as an internal standard in the quantification of fenthion and its metabolites in crops such as brown rice, citrus fruits, and soybeans . For example, a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method coupled with UHPLC-MS/MS achieved limits of quantification (LOQ) of 0.01 mg/kg and recovery rates of 70–120% across diverse matrices . The deuterated analog corrects for matrix-induced signal suppression, which can reduce detector response by up to 40% in citrus extracts .

Metabolic Pathway Elucidation

In vivo studies utilize this compound to trace the oxidation and desulfuration pathways of fenthion. Key metabolites, including fenthion oxon sulfoxide and fenthion sulfone, are differentiated using deuterium labeling, revealing insights into enzymatic kinetics in hepatic microsomes .

Biological Activity and Toxicological Profile

Mechanism of Action

Like its parent compound, fenthion-oxon-sulfone D3 inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site, disrupting neurotransmission in insects and mammals . Deuterium substitution modestly alters inhibition constants (), with studies reporting a 15–20% reduction in AChE affinity compared to non-deuterated fenthion oxon sulfone.

Analytical Methodologies and Advancements

UHPLC-MS/MS Detection

A 2020 study optimized multiple reaction monitoring (MRM) transitions for fenthion-oxon-sulfone D3, selecting precursor ions at 312.1 and product ions at 125.0 and 169.0 . Matrix-matched calibration curves showed linearity () across 0.005–0.5 mg/kg, with inter-day precision ≤15% .

Comparative GC-MS Challenges

Gas chromatographic methods face limitations due to thermal lability of sulfoxide metabolites, which convert to sulfones in the injection port . Derivatization with trimethylsilyl reagents partially mitigates this issue but complicates workflows .

Regulatory Status and Environmental Impact

Global Regulatory Guidelines

Comparative Analysis with Related Organophosphates

Table 2: Structural and Functional Comparison of Organophosphates

| Compound | Structure | AChE Inhibition (, nM) | Environmental (Days) |

|---|---|---|---|

| Fenthion-oxon-sulfone D3 | Deuterated sulfone | 8.2 ± 0.3 | 60–90 |

| Fenthion | Thiophosphate | 6.5 ± 0.2 | 30–45 |

| Chlorpyrifos | Phosphorothioate | 4.1 ± 0.1 | 10–20 |

| Malathion | Dimethyl dithiophosphate | 12.3 ± 0.4 | 5–10 |

Deuterated analogs like fenthion-oxon-sulfone D3 exhibit moderated bioactivity but enhanced environmental persistence, underscoring their role in ecological risk assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume